

"physicochemical properties of 6-Chloro-4-methoxypicolinic acid"

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Compound of Interest

Compound Name: 6-Chloro-4-methoxypicolinic acid

Cat. No.: B1592508

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An In-Depth Technical Guide to the Physicochemical Properties of **6-Chloro-4-methoxypicolinic acid**

Introduction

6-Chloro-4-methoxypicolinic acid, identified by CAS Number 88912-21-4, is a substituted pyridine derivative that serves as a crucial building block in modern organic synthesis.[\[1\]](#)[\[2\]](#) For researchers, particularly those in medicinal chemistry and drug development, a comprehensive understanding of its physicochemical properties is not merely academic; it is fundamental to its effective handling, reaction optimization, and the prediction of its behavior in biological systems. The strategic placement of its chloro, methoxy, and carboxylic acid functionalities on the picolinic acid scaffold makes it a versatile intermediate for creating more complex molecular architectures.

This guide provides a detailed examination of the core physicochemical characteristics of **6-Chloro-4-methoxypicolinic acid**. We will move beyond simple data presentation to explore the causality behind these properties, offer field-proven experimental protocols for their validation, and discuss their implications for laboratory applications. The information herein is synthesized to provide a senior scientist's perspective on leveraging these properties for successful research and development outcomes.

Molecular and Chemical Identity

Precise identification is the cornerstone of chemical research. The structural and chemical identifiers for **6-Chloro-4-methoxypicolinic acid** are summarized below.

Identifier	Value
IUPAC Name	6-chloro-4-methoxy-2-pyridinecarboxylic acid[3]
Synonyms	6-Chloro-4-methoxypicolinic acid, 4-Methoxy-6-chloropicolinic acid[4][5]
CAS Number	88912-21-4[4]
Molecular Formula	C ₇ H ₆ CINO ₃ [4]
Molecular Weight	187.58 g/mol [4]
InChI Key	OIBUWIYWLUXEAM-UHFFFAOYSA-N[3]
Canonical SMILES	COc1=CC(=NC(=C1Cl)C(=O)O)[4]
Appearance	Solid[3]

Solubility Profile: Predicting and Verifying Behavior in Solution

The solubility of a compound dictates the choice of solvents for reactions, purification, and formulation. The principle of "like dissolves like" provides a strong predictive foundation.[6] **6-Chloro-4-methoxypicolinic acid** possesses both polar (carboxylic acid, methoxy group, pyridine nitrogen) and non-polar (chlorinated aromatic ring) features, suggesting a nuanced solubility profile. It is expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Its carboxylic acid group implies that its solubility in aqueous media will be highly pH-dependent, increasing significantly in basic solutions due to deprotonation to the more soluble carboxylate salt.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to assessing a compound's solubility in various solvents, a critical first step in experimental design.[7][8]

Objective: To determine the qualitative solubility of **6-Chloro-4-methoxypicolinic acid** in a range of common laboratory solvents.

Materials:

- **6-Chloro-4-methoxypicolinic acid**
- Small test tubes and rack
- Vortex mixer
- Spatula
- Solvents: Deionized Water, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetone, Dichloromethane (DCM), Toluene

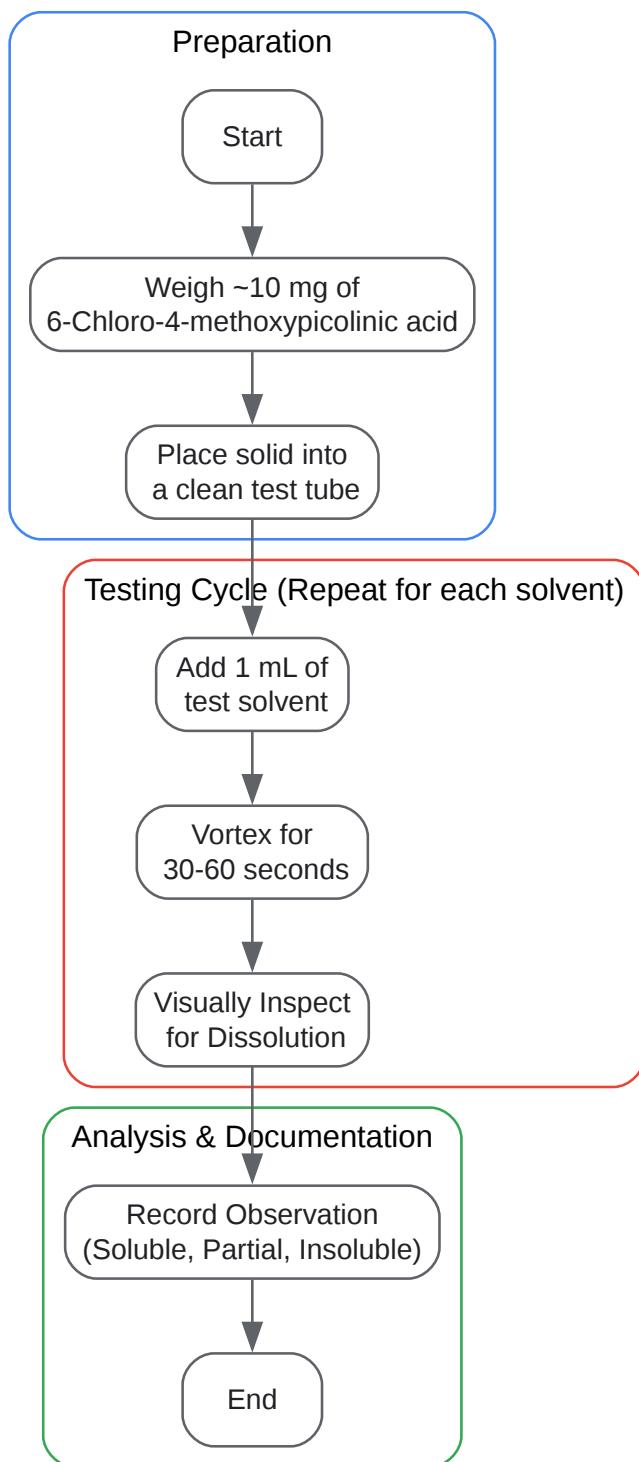
Procedure:

- Sample Preparation: Weigh approximately 10 mg of **6-Chloro-4-methoxypicolinic acid** and place it into a clean, dry test tube.
- Solvent Addition: Add 1 mL of the first test solvent to the test tube.
- Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.
- Observation: Visually inspect the mixture against a contrasting background.
 - Soluble: The solid completely disappears, leaving a clear solution.
 - Partially Soluble: Some solid remains, but a significant portion has clearly dissolved.
 - Insoluble: The solid remains largely unchanged.[9]
- Systematic Testing: Repeat steps 1-4 for each solvent to be tested.
- Documentation: Record all observations in a laboratory notebook, creating a comprehensive solubility table for the compound.

Causality and Insight: The choice of acidic (HCl) and basic (NaOH) aqueous solutions is deliberate. Solubility in NaOH but not in water or HCl strongly indicates the presence of an acidic functional group, which is consistent with the carboxylic acid moiety of the target molecule.^[7] This differential solubility can be exploited for extraction-based purification schemes.

Workflow for Solubility Assessment

Figure 1: Solubility Determination Workflow

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Caption: A streamlined workflow for determining the qualitative solubility of a solid compound.

Acidity (pKa): The Key to Ionization State

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity.^[10] For a molecule with a carboxylic acid group like **6-Chloro-4-methoxypicolinic acid**, the pKa value is critical as it determines the charge state of the molecule at a given pH. This, in turn, profoundly influences its solubility, membrane permeability, and receptor-binding interactions. The pKa of a typical aromatic carboxylic acid is around 4-5. The presence of the electronegative pyridine ring nitrogen and the chloro substituent is expected to lower this value, making it a stronger acid than benzoic acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa of acidic or basic compounds.^[11] The method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Objective: To determine the pKa of **6-Chloro-4-methoxypicolinic acid**.

Materials:

- **6-Chloro-4-methoxypicolinic acid**
- Calibrated pH meter with an electrode
- Magnetic stirrer and stir bar
- Burette (10 or 25 mL)
- Standardized 0.1 M NaOH solution (carbonate-free)
- Beaker
- Solvent (e.g., water, or a water/co-solvent mixture if solubility is low)

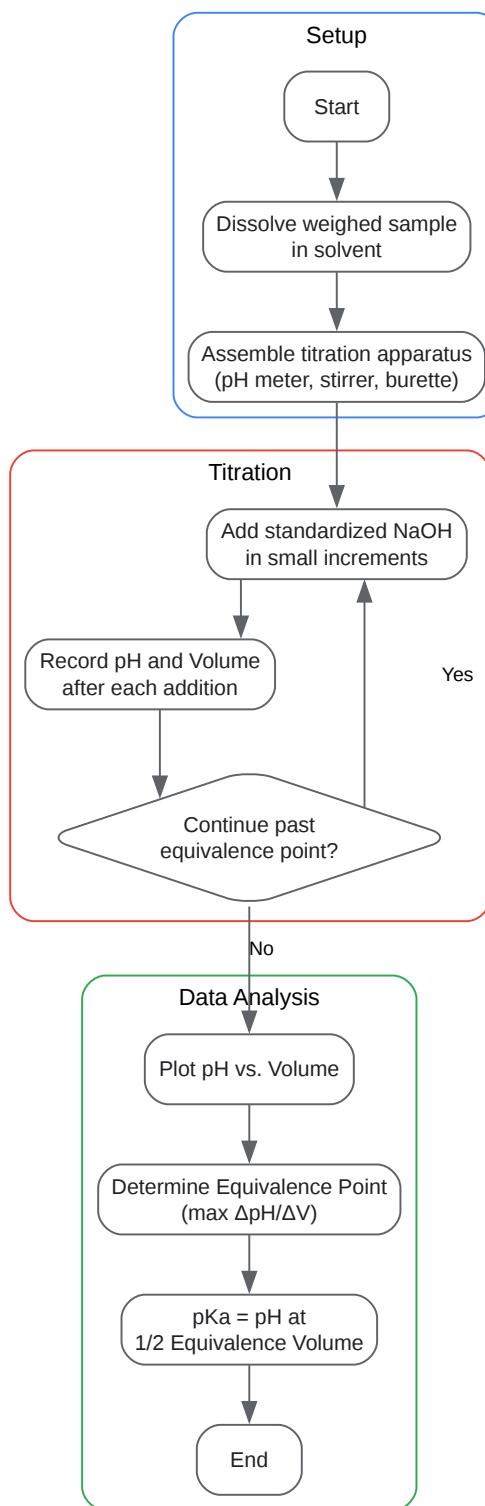
Procedure:

- Sample Preparation: Accurately weigh a sample of the acid (e.g., 20-30 mg) and dissolve it in a known volume of solvent (e.g., 50 mL) in a beaker.
- Apparatus Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
- Initial Reading: Record the initial pH of the solution.
- Titration: Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
- Equivalence Point: Continue the titration, making smaller additions as the pH begins to change more rapidly, indicating the approach to the equivalence point. Proceed well past the equivalence point until the pH curve flattens again.
- Data Analysis:
 - Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
 - Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found by examining the first derivative of the curve ($\Delta\text{pH}/\Delta V$).
 - The pKa is the pH at the half-equivalence point (the pH at which half the volume of NaOH required to reach the equivalence point has been added).[\[11\]](#)

Trustworthiness through Self-Validation: The shape of the resulting sigmoidal curve is a self-validating feature. A well-defined, smooth curve is indicative of a clean titration of a single acidic proton. Any distortions might suggest the presence of impurities or multiple ionizable groups with close pKa values.

Workflow for pKa Determination

Figure 2: Potentiometric Titration Workflow for pKa

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Caption: A procedural diagram for determining pKa via potentiometric titration.

Melting Point: A Standard for Purity and Identity

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[\[12\]](#)[\[13\]](#) It is a fundamental physical property used to identify a compound and assess its purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0 °C), whereas impurities tend to depress and broaden this range.

Property	Value	Source
Melting Point	Data not consistently available in public databases. Experimental determination is required.	N/A
Boiling Point	322.6°C at 760 mmHg (Predicted)	[5]

Note: The boiling point is predicted and may not be experimentally viable as decomposition could occur at such high temperatures.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol is based on the widely accepted OECD Test Guideline 102 and is a standard procedure in synthetic chemistry labs.[\[12\]](#)[\[14\]](#)

Objective: To determine the melting point range of **6-Chloro-4-methoxypicolinic acid**.

Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- **6-Chloro-4-methoxypicolinic acid** (finely powdered)
- Spatula

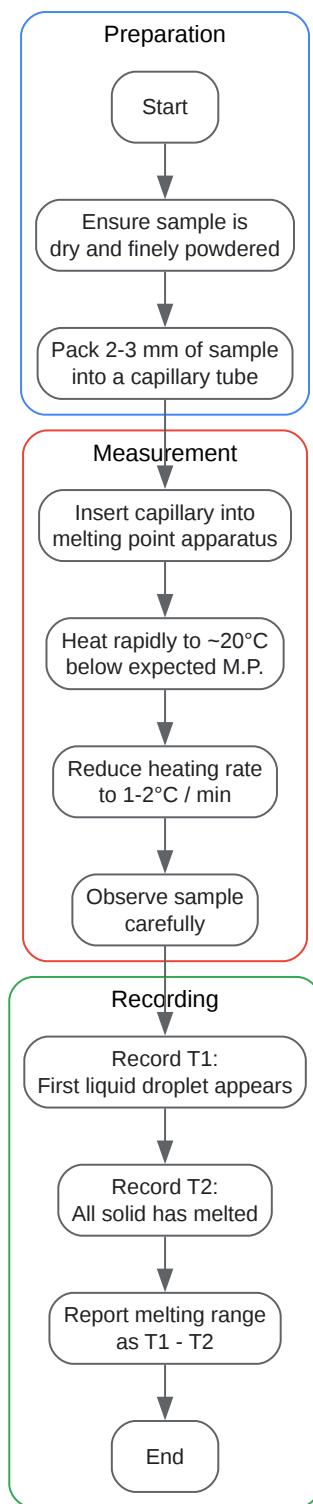
Procedure:

- **Sample Preparation:** Place a small amount of the dry, finely powdered compound onto a clean surface. Gently tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.
- **Apparatus Setup:** Place the packed capillary tube into the sample holder of the melting point apparatus.
- **Rapid Heating (Optional):** If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Let the apparatus cool down significantly before proceeding.
- **Accurate Determination:** For an accurate measurement, begin heating at a rate of approximately 10 °C/min until the temperature is about 15-20 °C below the expected melting point.
- **Slow Heating:** Reduce the heating rate to 1-2 °C/min. This slow rate is crucial for an accurate reading.
- **Observation and Recording:**
 - Record the temperature at which the first liquid droplet appears (T_1).
 - Record the temperature at which the entire sample has completely melted into a clear liquid (T_2).[\[15\]](#)
- **Reporting:** The melting point is reported as the range $T_1 - T_2$.

Authoritative Grounding: This method aligns with multiple internationally recognized standards, including those from the OECD, ensuring the data generated is reliable and comparable across different laboratories.[\[12\]](#)[\[13\]](#)

Workflow for Melting Point Determination

Figure 3: Melting Point Determination Workflow

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Caption: A standard procedure for measuring the melting point of a crystalline solid.

Spectroscopic Profile

Spectroscopic data provides an electronic and vibrational "fingerprint" of a molecule, essential for structure confirmation and quality control. While full experimental spectra are not always publicly available, the expected characteristics can be expertly predicted from the known structure.

Spectroscopy Type	Expected Characteristics
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: 2 signals in the aromatic region (approx. 7.0-8.5 ppm), likely singlets or narrow doublets.- Methoxy Protons (-OCH₃): 1 sharp singlet at approx. 3.9-4.1 ppm, integrating to 3H.- Carboxylic Acid Proton (-COOH): 1 broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon (-COOH): 1 signal around 160-170 ppm.- Aromatic Carbons: 5 distinct signals in the aromatic region (approx. 110-160 ppm).- Methoxy Carbon (-OCH₃): 1 signal around 55-60 ppm.
Mass Spectrometry (MS)	<ul style="list-style-type: none">- Molecular Ion: An [M+H]⁺ peak expected at m/z 188.0.- Isotopic Pattern: A characteristic isotopic pattern for one chlorine atom, with an [M+2] peak at m/z 190.0 that is approximately one-third the intensity of the M peak.
Infrared (IR)	<ul style="list-style-type: none">- O-H Stretch (acid): Very broad band from 2500-3300 cm⁻¹.- C-H Stretch (aromatic/aliphatic): Bands around 2850-3100 cm⁻¹.- C=O Stretch (acid): Strong, sharp band around 1700-1730 cm⁻¹.- C=C / C=N Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.- C-O Stretch (methoxy): Band around 1250 cm⁻¹.- C-Cl Stretch: Band in the 600-800 cm⁻¹ region.

Conclusion

6-Chloro-4-methoxypicolinic acid is a compound whose utility in research and development is directly linked to its fundamental physicochemical properties. Its solubility profile, governed by pH and solvent polarity, dictates the conditions for its use in synthesis and purification. Its acidity, quantified by its pKa, is a critical parameter for predicting its behavior in both chemical and biological environments. Finally, its melting point and spectroscopic signatures serve as reliable benchmarks for identity and purity. By understanding and experimentally verifying these core characteristics using the robust protocols detailed in this guide, researchers can unlock the full potential of this versatile synthetic building block, ensuring efficiency, reproducibility, and success in their scientific endeavors.

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